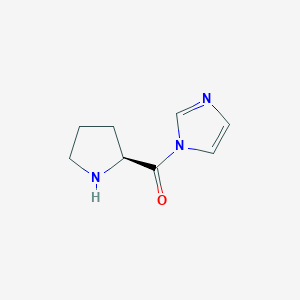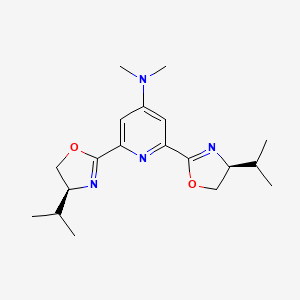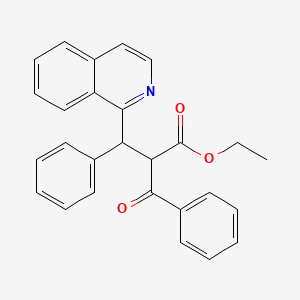
1-(1-Butylcyclopentyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butylcyclopentyl)pyrrolidine is an organic compound with the molecular formula C₁₃H₂₅N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Butylcyclopentyl)pyrrolidine can be synthesized through a one-pot method involving the reaction of ammonia and 1,4-butanediol. This reaction is typically carried out over a CuNiPd/ZSM-5 catalyst, which is prepared by a simple incipient wetness method. The yield of 1-butylpyrrolidine under optimized conditions is approximately 76% .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted for the production of this compound by modifying the reaction conditions and catalysts accordingly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Butylcyclopentyl)pyrrolidine, like other pyrrolidine derivatives, can undergo various chemical reactions, including:
Electrophilic Substitution: Due to its nucleophilic nature, it can react with electrophiles such as alkyl halides to form N-substituted pyrrolidines.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out under basic conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions are typically N-substituted pyrrolidines, which can have various functional groups depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(1-Butylcyclopentyl)pyrrolidine is not well-documented. like other pyrrolidine derivatives, it is likely to interact with specific molecular targets and pathways. Pyrrolidine derivatives are known to interact with enzymes and receptors, influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing nitrogen.
Pyrrolizidine: A compound with two pentagonal rings containing nitrogen.
Proline: An amino acid with a pyrrolidine ring structure.
Uniqueness
1-(1-Butylcyclopentyl)pyrrolidine is unique due to its specific structural features, including the butylcyclopentyl group attached to the pyrrolidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C13H25N |
|---|---|
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
1-(1-butylcyclopentyl)pyrrolidine |
InChI |
InChI=1S/C13H25N/c1-2-3-8-13(9-4-5-10-13)14-11-6-7-12-14/h2-12H2,1H3 |
InChI-Schlüssel |
MLLPVGACHAAIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
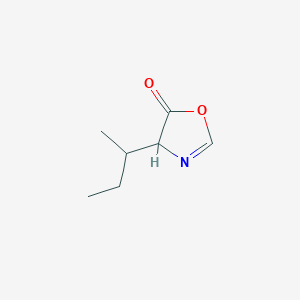

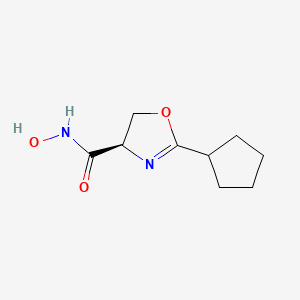
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)

![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
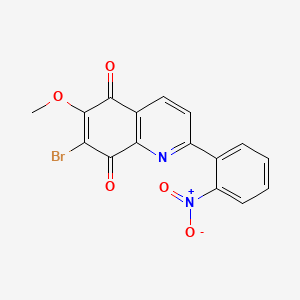
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

